molecular formula C7H6ClF3N2 B13133404 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B13133404
M. Wt: 210.58 g/mol
InChI Key: AWLKASJLKLQGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a versatile halogenated pyrimidine derivative designed for use as a key synthetic intermediate in chemical and pharmaceutical research. Its molecular structure incorporates a reactive chloromethyl group and a metabolically stable trifluoromethyl group on a pyrimidine core, making it a valuable scaffold for constructing more complex molecules. The chloromethyl group serves as an excellent handle for further functionalization via nucleophilic substitution reactions, allowing researchers to readily introduce a variety of amines, thiols, and other functional groups to create diverse chemical libraries . The trifluoromethyl group is a privileged motif in medicinal and agrochemistry, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets . This combination of features makes this compound particularly valuable in the design and synthesis of novel active molecules. Research into structurally similar trifluoromethylpyrimidine derivatives has demonstrated significant biological activities, including potent antiviral and antifungal effects against agricultural pathogens . Furthermore, pyrimidine-based hybrids are extensively investigated in drug discovery for their anticancer, antimicrobial, and anti-inflammatory properties . As such, this compound presents a promising building block for projects aimed at developing new agrochemical agents or pharmaceutical candidates. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-4-2-5(7(9,10)11)13-6(3-8)12-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLKASJLKLQGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine can be achieved through several methods. . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine typically involves several chemical reactions that introduce the chloromethyl and trifluoromethyl groups into the pyrimidine ring. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.

Key Synthesis Pathways

  • Fluorination Reactions : The introduction of the trifluoromethyl group can be achieved through various fluorination methods, often using reagents such as trifluoroacetic anhydride.
  • Chloromethylation : Chloromethylation is typically performed using chloromethyl methyl ether or other chlorinating agents to yield the desired chloromethyl derivative.

Agrochemical Uses

The compound is primarily utilized in the agrochemical sector as a herbicide and pesticide. Its structural features contribute to its efficacy against a range of weeds and pests.

  • Herbicidal Activity : Research indicates that derivatives of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine exhibit significant herbicidal properties, particularly against grass species in cereal crops like wheat .
Herbicide NameActive IngredientYear IntroducedCAS No.
Fluazifop2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine198269335-91-7
Haloxyfop2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine198669806-34-4

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a critical intermediate in the synthesis of various drugs. For instance, it has been identified as a precursor for compounds exhibiting anti-cancer properties.

  • Case Study: Bimiralisib : This compound is undergoing clinical trials as a phosphoinositide 3-kinase inhibitor, showcasing the potential of pyrimidine derivatives in cancer therapy .

Biochemical Interactions

The unique structural characteristics of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine enable it to interact with specific enzymes and proteins, influencing their activity.

  • Mechanism of Action : The trifluoromethyl group enhances hydrogen bonding capabilities, which can lead to enzyme inhibition or activation depending on the target.

Case Study 1: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of various trifluoromethyl pyrimidines, including 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine. The results indicated high selectivity against specific weed species while minimizing damage to crops.

Case Study 2: Antimicrobial Activity

Research has shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The effectiveness of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine was tested against several bacterial strains, demonstrating significant inhibitory effects .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its potency and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF3) Groups: Compounds with CF3 at position 6 (e.g., ) exhibit enhanced thermal stability and resistance to metabolic degradation compared to non-fluorinated analogs .
  • Chloromethyl (ClCH2) Reactivity : The chloromethyl group at position 2 enables nucleophilic substitution reactions, facilitating derivatization into amines, thiols, or ethers .
  • Steric Effects : Bulky substituents like naphthyl () reduce solubility but improve binding affinity in hydrophobic pockets of biological targets .

Reactivity and Stability

  • Electric Field Effects: A study on 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine () showed that external electric fields reduce the HOMO-LUMO gap by 15–20%, enhancing electrophilic reactivity. Similar effects are expected in 2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine due to its polar substituents .
  • Hydrolytic Stability : The CF3 group at position 6 stabilizes the pyrimidine ring against hydrolysis compared to analogs with electron-withdrawing groups (e.g., nitro or carbonyl) at adjacent positions .

Biological Activity

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has gained attention due to its diverse biological activities. This compound's structure includes a chloromethyl group and trifluoromethyl substituent, which are critical for its interaction with biological targets. The following sections will discuss its synthesis, biological activities, structure-activity relationships (SAR), and potential applications.

Synthesis

The synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the chloromethyl and trifluoromethyl groups can be achieved through halogenation and electrophilic substitutions, respectively. Detailed synthetic pathways can be found in relevant chemical literature.

Antimicrobial Activity

Recent studies have demonstrated that 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine exhibits significant antimicrobial properties. For instance, it has shown potent activity against various strains of bacteria and fungi. In one study, the compound displayed an inhibition ratio of 85.76% against Xanthomonas axonopodis at a concentration of 100 µg/mL, outperforming traditional antimicrobial agents .

Acaricidal Activity

The compound has also been evaluated for its acaricidal properties. It showed remarkable efficacy against Tetranychus cinnabarinus, with control effects significantly higher than those of commercial acaricides like fluacrypyrim. Notably, at a concentration of 4 mg/L, it achieved an 80% control effect .

Antiviral Activity

In the context of viral infections, derivatives of this compound have been explored as inhibitors of viral enzymes. For example, molecular docking studies suggest that certain analogs could effectively inhibit the main protease of SARS-CoV-2, indicating potential as antiviral agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and reactivity of the compound, which is essential for its interaction with biological targets.

CompoundIC50 (µM)Activity Type
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine12.64Antifungal
2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine85.76%Antibacterial
Fluacrypyrim40%Acaricidal

Table 1: Biological activity data for 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine and comparison with fluacrypyrim

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited superior antifungal activity compared to established fungicides, highlighting its potential in agricultural applications .
  • Acaricidal Effectiveness : Field trials demonstrated that the compound effectively controlled Panonychus citri, showcasing its practical application in pest management .
  • Antiviral Potential : Molecular docking studies indicated that modifications to the pyrimidine scaffold could enhance binding affinity to viral proteases, suggesting pathways for developing new antiviral therapies .

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